TDFA (trifluoroacetate salt)
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Overview
Description
TDFA (trifluoroacetate salt) is a derivative synthesized to increase the selectivity, bioavailability, and potency of Cl-amidine, which is a member of protein arginine deiminases (PADs) compounds . It is a selective inhibitor of peptidyl arginine deiminase 4 (PAD4), a transcriptional coregulator that catalyzes the calcium-dependent conversion of specific arginine residues in proteins to citrulline, a process called citrullination .
Preparation Methods
TDFA (trifluoroacetate salt) is synthesized through a series of chemical reactions designed to enhance its selectivity and potency. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The preparation of trifluoroacetic acid (TFA), a related compound, involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method can be adapted for the synthesis of TDFA by incorporating additional steps to introduce the necessary functional groups.
Chemical Reactions Analysis
TDFA (trifluoroacetate salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium trifluoroacetate, acetic acid, and fluoride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of TDFA can lead to the formation of citrullinated proteins, which are important in various biological processes .
Scientific Research Applications
TDFA (trifluoroacetate salt) has a wide range of scientific research applications. It is primarily used as a selective inhibitor of PAD4, which is involved in the regulation of pluripotency, stem-cell gene activation, induced pluripotent stem (iPS) cell reprogramming, and maintenance of pluripotent cells in the early mouse embryo . Additionally, TDFA is used in cancer and inflammatory disease research, as PAD4 is upregulated in these conditions . The compound’s ability to inhibit citrullination makes it valuable in studying rheumatoid arthritis onset and progression .
Mechanism of Action
TDFA (trifluoroacetate salt) exerts its effects by selectively inhibiting PAD4. By inhibiting PAD4, TDFA prevents the citrullination of proteins, thereby affecting various biological processes, including gene regulation and immune response . The molecular targets of TDFA include specific arginine residues in proteins, and the pathways involved are related to calcium-dependent enzymatic activity .
Comparison with Similar Compounds
TDFA (trifluoroacetate salt) is unique in its selectivity and potency as a PAD4 inhibitor. Similar compounds include Cl-amidine, which is also a member of the protein arginine deiminases (PADs) family . TDFA has been synthesized to increase its selectivity, bioavailability, and potency compared to Cl-amidine . Other related compounds include various trifluoroacetate salts, which share similar chemical properties but differ in their specific biological targets and applications .
Properties
Molecular Formula |
C19H30F4N6O9 |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H29FN6O7.C2HF3O2/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18;3-2(4,5)1(6)7/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28);(H,6,7)/t8-,10+,11+,14+;/m1./s1 |
InChI Key |
PHGHISQRSBKXGU-UUUUJWPZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(CF)N)C(=O)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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